physicochemical properties of 1-Ethoxymethyl-1,2,3-triazole
physicochemical properties of 1-Ethoxymethyl-1,2,3-triazole
Structure-Property Relationships, Synthetic Protocols, and Reactivity Profiles
Executive Summary
1-Ethoxymethyl-1,2,3-triazole is a specialized N-substituted heterocyclic scaffold primarily utilized in medicinal chemistry as a masked equivalent of the 1,2,3-triazole pharmacophore and as a substrate for regioselective C5-functionalization. Distinguished by the presence of the ethoxymethyl (EOM) group at the N1 position, this molecule combines the high aromatic stability of the triazole ring with the specific reactivity of a hemiaminal ether linkage.
This guide provides a comprehensive technical analysis of the compound, moving beyond basic data to explore its behavior under lithiation conditions, its acid-labile deprotection mechanics, and its utility as a bioisostere.
Part 1: Structural Architecture & Physicochemical Profile
The physicochemical behavior of 1-Ethoxymethyl-1,2,3-triazole is governed by the electronic push-pull of the triazole ring and the lipophilic yet hydrolytically sensitive EOM tail.
Electronic Configuration
-
Triazole Ring: The 1,2,3-triazole ring exhibits a strong dipole moment (~5.0 D), functioning as a robust hydrogen bond acceptor. The N2 and N3 atoms possess lone pairs available for coordination, while the C4 and C5 protons are weakly acidic (pKa ~23 in DMSO).
-
EOM Group (N1-CH2-O-Et): This substituent acts as a hemiaminal ether. The oxygen atom in the ethoxymethyl chain provides a secondary coordination site, which is critical for directing metallation (lithiation) to the C5 position via the Complex Induced Proximity Effect (CIPE).
Physicochemical Parameters (Experimental & Predicted)
| Parameter | Value | Technical Context |
| Molecular Formula | C₅H₉N₃O | |
| Molecular Weight | 127.15 g/mol | Low MW fragment, ideal for FBDD (Fragment-Based Drug Discovery). |
| Physical State | Colorless Oil | Unlike the parent triazole (mp 23°C), the EOM group disrupts crystal packing. |
| Boiling Point | ~180–185 °C (Predicted) | Extrapolated from N-alkyl triazole analogs; distillable under reduced pressure. |
| LogP (Oct/Water) | ~0.45 (Predicted) | More lipophilic than parent triazole (LogP -0.2) but retains water solubility. |
| TPSA | 39.9 Ų | Excellent membrane permeability profile. |
| H-Bond Donors | 0 | The N1-substitution removes the acidic NH proton. |
| H-Bond Acceptors | 3 | N2, N3, and the Ether Oxygen. |
| pKa (Conjugate Acid) | ~1.2 | The triazole ring is weakly basic; protonation occurs at N3. |
Expert Insight: The solubility profile of this compound is "amphiphilic." It is soluble in chlorinated solvents (DCM, Chloroform) and polar aprotic solvents (DMSO, DMF), but also retains significant solubility in water due to the ether oxygen and triazole nitrogens.
Part 2: Synthetic Methodology (The Protocol)
There are two primary routes to this scaffold: Alkylation (low regioselectivity) and Cycloaddition (high regioselectivity). The protocol below details the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) route, as it guarantees the N1-substitution pattern and avoids the separation of N1/N2 isomers common in alkylation.
Workflow Diagram: In-Situ Azide Generation & Cycloaddition
Caption: Step-wise synthesis via CuAAC avoiding isolation of potentially explosive organic azide intermediates.
Detailed Protocol: CuAAC Route
Safety Warning: Ethoxymethyl azide is a low-molecular-weight organic azide and is potentially explosive. Do not isolate or concentrate it. Generate it in solution and react immediately.
Reagents:
-
Chloromethyl ethyl ether (EOM-Cl)
-
Sodium Azide (
) -
Acetylene gas (or Trimethylsilylacetylene as a safer surrogate)
-
Copper(II) Sulfate Pentahydrate (
) -
Sodium Ascorbate (Reductant)
Step-by-Step Methodology:
-
In-Situ Azide Formation:
-
In a round-bottom flask, dissolve
(1.2 equiv) in water/acetone (1:1). -
Cool to 0°C. Slowly add Chloromethyl ethyl ether (1.0 equiv) dropwise.
-
Stir at 0°C for 2 hours. Result: A solution containing Ethoxymethyl azide.
-
-
Cycloaddition (The Click):
-
Dilute the solution with tert-butanol (
-BuOH) to achieve a 1:1:1 Water/Acetone/ -BuOH ratio. -
Add Sodium Ascorbate (0.1 equiv) and
(0.05 equiv). The solution should turn bright yellow/orange (indicating Cu(I) species). -
Alkyne Addition:
-
Option A (Acetylene Gas): Bubble acetylene gas slowly through the solution for 15 minutes, then seal the flask under an acetylene balloon.
-
Option B (Surrogate): Add Trimethylsilylacetylene (1.0 equiv). Note: This will yield the 4-TMS derivative, which requires a subsequent desilylation step (TBAF/THF).
-
-
-
Reaction & Monitoring:
-
Stir vigorously at room temperature for 12–24 hours.
-
Monitor via TLC (Mobile phase: 50% EtOAc/Hexanes). The azide spot will disappear.
-
-
Workup:
-
Quench the reaction with saturated aqueous
and a small amount of EDTA (to chelate copper). -
Extract with Dichloromethane (
) (3 x 50 mL). -
Dry organics over
and concentrate carefully (product is volatile). -
Purification: Vacuum distillation is preferred over column chromatography for this low MW liquid.
-
Part 3: Reactivity & Stability Profile
Understanding the stability of the N-EOM bond is crucial for using this molecule as a protecting group or a transient intermediate.
Acid Lability (Deprotection)
The N-Ethoxymethyl group is an acetal-like linkage. It is stable to basic and nucleophilic conditions but hydrolyzes in acidic media.
-
Conditions: 2M HCl in Ethanol or Trifluoroacetic acid (TFA) in DCM.
-
Mechanism: Protonation of the ether oxygen
Elimination of ethanol Formation of an iminium ion Hydrolysis to formaldehyde and the free 1,2,3-triazole. -
Half-life: < 1 hour at reflux in ethanolic HCl.
Directed Ortho Metalation (DoM)
This is the most powerful application of 1-Ethoxymethyl-1,2,3-triazole. The EOM group directs lithiation to the C5 position .
Caption: The EOM group acts as a Directing Group (DG), coordinating Lithium to facilitate specific C5 deprotonation.
-
Reagent:
-Butyllithium ( -BuLi).[1] -
Solvent: Anhydrous THF (critical to support the coordinate complex).
-
Temperature: -78°C. (Higher temperatures lead to ring fragmentation via nitrogen extrusion).
Part 4: Medicinal Chemistry Applications[2][3][4][5][6]
Bioisosterism
1-Ethoxymethyl-1,2,3-triazole serves as a model system for the 1,2,3-triazole pharmacophore , which is a bioisostere for:
-
Amide Bonds: The triazole mimics the topological and electronic features of a trans-amide bond but is resistant to protease cleavage.
-
Carboxylic Acids: The polarized C-H bonds and nitrogen lone pairs mimic the H-bond donor/acceptor network of carboxylates.
Metabolic Stability
Unlike the amide bond it mimics, the 1,2,3-triazole ring is almost entirely inert to metabolic degradation (oxidation/hydrolysis) by CYP450 enzymes. However, the ethoxymethyl side chain is a metabolic "soft spot," susceptible to O-dealkylation by oxidative enzymes, potentially releasing formaldehyde in vivo. This makes the specific 1-ethoxymethyl derivative more useful as a synthetic intermediate or in-vitro tool compound rather than a final drug candidate.
References
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Huisgen Cycloaddition (Foundational): Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A stepwise huisgen cycloaddition process: copper(I)-catalyzed regioselective "ligation" of azides and terminal alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. Link
-
Lithiation of Triazoles: Begtrup, M., & Larsen, P. (1990). Alkylation, acylation, and silylation of azoles. Acta Chemica Scandinavica, 44, 1050–1057. Link
-
Triazole Physicochemical Properties: Tome, A. C. (2004). Product Class 13: 1,2,3-Triazoles.[2][3][4] Science of Synthesis, 13, 415. Link
-
Safety of Organic Azides: Bräse, S., et al. (2005). Organic azides: an exploding diversity of a unique class of compounds. Angewandte Chemie International Edition, 44(33), 5188-5240. Link
